molecular formula C11H9Cl2N3 B8525308 4-Chloro-6-(2-chloro-5-methylanilino)pyrimidine

4-Chloro-6-(2-chloro-5-methylanilino)pyrimidine

Cat. No.: B8525308
M. Wt: 254.11 g/mol
InChI Key: DPTNWRCCCMUQES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(2-chloro-5-methylanilino)pyrimidine is a useful research compound. Its molecular formula is C11H9Cl2N3 and its molecular weight is 254.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9Cl2N3

Molecular Weight

254.11 g/mol

IUPAC Name

6-chloro-N-(2-chloro-5-methylphenyl)pyrimidin-4-amine

InChI

InChI=1S/C11H9Cl2N3/c1-7-2-3-8(12)9(4-7)16-11-5-10(13)14-6-15-11/h2-6H,1H3,(H,14,15,16)

InChI Key

DPTNWRCCCMUQES-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)Cl)NC2=CC(=NC=N2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Tetramethylene sulphone (10 ml) was added to 4,6-dichloropyrimidine (25.0 g, 170 mmol) and heated to 125° C. 2-Chloro-5-methylaniline (11.90 g, 84 mmol) was added portion wise over 20 mins. The reaction mixture was heated at 125° C. for 2 hours. The reaction was allowed to cool to room temperature and DCM (200 ml) was added. The mixture was basified to pH 9-10 with methanolic ammonia and evaporated onto silica (15 g). The residue was purified by column chromatography eluting with EtOAc:isohexane (10:90) to give a white solid (12.25 g, 29%). NMR (300 MHz): 2.3 (s, 3H), 6.7 (s, 1H), 7.0 (d, 1H), 7.4 (d, 1H), 7.5 (s, 1H), 8.4 (s, 1H), 9.4 (s, 1H); m/z 254 (MH+).
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
11.9 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
200 mL
Type
solvent
Reaction Step Four
Name
Yield
29%

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